molecular formula C18H27ClN2O2 B13574445 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride

2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride

Cat. No.: B13574445
M. Wt: 338.9 g/mol
InChI Key: VHPUQXFWVYRTCA-UHFFFAOYSA-N
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Description

2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a complex organic compound that features a piperidine ring, an oxolane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or oxolane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring and the phenyl group may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring, which can impart distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

[4-(2-aminoethyl)piperidin-1-yl]-(3-phenyloxolan-3-yl)methanone;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c19-10-6-15-7-11-20(12-8-15)17(21)18(9-13-22-14-18)16-4-2-1-3-5-16;/h1-5,15H,6-14,19H2;1H

InChI Key

VHPUQXFWVYRTCA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCN)C(=O)C2(CCOC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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